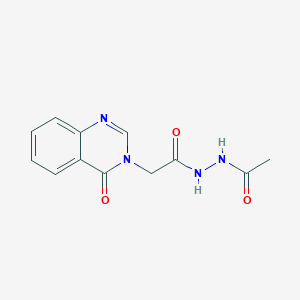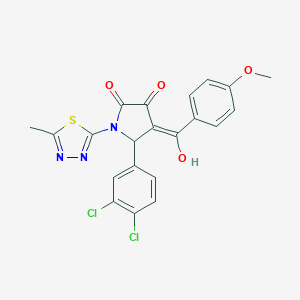
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide, also known as AcQAAH, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and cell survival. By inhibiting PARP-1, AcQAAH has shown potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may also modulate other cellular pathways, such as inflammation and oxidative stress, to promote neuronal survival.
Biochemical and Physiological Effects:
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. In cancer, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to sensitize tumor cells to chemotherapy and radiation therapy, as well as induce apoptosis and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide is a potent and selective PARP-1 inhibitor, making it a valuable tool for studying the role of PARP-1 in various cellular processes. However, its use in lab experiments may be limited by its cost and availability, as well as its potential off-target effects on other PARP family members.
Direcciones Futuras
Future research on N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. This may involve further preclinical studies to optimize its pharmacokinetic properties and investigate its potential combination with other therapies. Additionally, research may focus on the development of more selective PARP-1 inhibitors with improved efficacy and reduced toxicity.
Métodos De Síntesis
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide can be synthesized through a multistep process involving the condensation of 2-aminobenzamide with ethyl oxalyl chloride, followed by acetylation and hydrazinolysis. The final product is obtained through a reaction between the resulting hydrazide and 4-oxo-3(4H)-quinazoline.
Aplicaciones Científicas De Investigación
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, PARP-1 inhibition by N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to enhance the efficacy of chemotherapy and radiation therapy, as well as induce synthetic lethality in tumor cells with defects in DNA repair pathways. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Propiedades
Nombre del producto |
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide |
|---|---|
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
N//'-acetyl-2-(4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H12N4O3/c1-8(17)14-15-11(18)6-16-7-13-10-5-3-2-4-9(10)12(16)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,18) |
Clave InChI |
FKCPOIYRQYAKQF-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
SMILES canónico |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)




![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

